molecular formula C14H24O3 B12668042 Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo(3.2.1)oct-8-yl)acetate CAS No. 83878-04-0

Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo(3.2.1)oct-8-yl)acetate

Cat. No.: B12668042
CAS No.: 83878-04-0
M. Wt: 240.34 g/mol
InChI Key: ADGFHVQVFSZWGS-UHFFFAOYSA-N
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Description

Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)acetate (CAS 1186001-86-4) is a bicyclic organic compound characterized by a bicyclo[3.2.1]octane core substituted with hydroxyl, methyl, and ethyl acetate groups. Its structure combines a rigid bicyclic framework with polar functional groups, making it a molecule of interest in medicinal chemistry and synthetic organic research.

Properties

CAS No.

83878-04-0

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

ethyl 2-(8-hydroxy-1,5-dimethyl-8-bicyclo[3.2.1]octanyl)acetate

InChI

InChI=1S/C14H24O3/c1-4-17-11(15)10-14(16)12(2)6-5-7-13(14,3)9-8-12/h16H,4-10H2,1-3H3

InChI Key

ADGFHVQVFSZWGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(C2(CCCC1(CC2)C)C)O

Origin of Product

United States

Preparation Methods

Starting Materials and Core Synthesis

The bicyclo[3.2.1]octane skeleton with 1,5-dimethyl substitution and an 8-hydroxy group is typically prepared from 1,5-dimethyl-1,5-cyclooctadiene or its isomeric mixtures. This starting material is industrially accessible via dimerization of isoprene, providing a cost-effective and readily available precursor.

  • The key intermediate, 1,5-dimethylbicyclo[3.2.1]octan-8-ol , is synthesized by selective reaction of 1,5-dimethyl-1,5-cyclooctadiene with carboxylic acids under acidic conditions, forming esters that are subsequently hydrolyzed or alcoholyzed to yield the hydroxy bicyclic alcohol.

Esterification to Form Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)acetate

The target compound is an ethyl ester derivative of the hydroxy bicyclo[3.2.1]octane. The preparation involves:

  • Step 1: Formation of the bicyclic alcohol intermediate

    • Reaction of 1,5-dimethyl-1,5-cyclooctadiene with a carboxylic acid (R–COOH), preferably with a pK_a below 4 (e.g., formic acid or substituted acetic acids), in the presence or absence of an acid catalyst depending on acid strength.

    • The reaction proceeds via selective addition to the diene, forming an ester intermediate of 1,5-dimethylbicyclo[3.2.1]octan-8-ol.

  • Step 2: Hydrolysis or alcoholysis of the ester intermediate

    • The ester is hydrolyzed by refluxing with aqueous acid or base solutions or alcoholyzed by treatment with alkali metal alkoxides in absolute alcohol (ethanol for ethyl esters).

    • This step liberates the free hydroxy group and installs the ethyl acetate moiety, yielding Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)acetate.

Reaction Conditions and Catalysts

  • Acid Catalysts: When carboxylic acids with pK_a > 4 are used, acid catalysts such as perchloric acid or other strong acids can be employed to enhance reaction rates and yields. However, perchloric acid poses safety hazards, so milder acids or acid catalysts are preferred.

  • Solvents: Common solvents include dichloromethane, chloroform, carbon tetrachloride, benzene, toluene, xylene, or nitromethane, chosen based on solubility and reaction compatibility.

  • Phase Transfer Catalysts: For reactions involving aqueous formic acid with higher water content, phase transfer catalysts like tri-sec-octyl-methylammonium chloride (ALIQUAT) improve yields and reaction efficiency.

Yield and Selectivity

  • The process yields high purity 1,5-dimethylbicyclo[3.2.1]octan-8-ol in good to excellent yields (often exceeding 50%), with selectivity favoring the 1,5-isomer over 1,6-isomers present in the starting diene mixture.

  • The esterification and subsequent hydrolysis steps are efficient, providing the ethyl ester derivative with minimal side products.

Summary Table of Preparation Steps

Step No. Reaction Stage Reagents/Conditions Outcome/Product Notes
1 Diene reaction with carboxylic acid 1,5-dimethyl-1,5-cyclooctadiene + R–COOH, acid catalyst (optional), solvent (e.g., CH2Cl2) Ester intermediate of 1,5-dimethylbicyclo[3.2.1]octan-8-ol Selective for 1,5-isomer; acid catalyst depends on acid pK_a
2 Hydrolysis/alcoholysis of ester Aqueous acid/base reflux or alkali metal alkoxide in ethanol Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)acetate Efficient conversion to target ester

Additional Research Findings and Considerations

  • The process tolerates mixtures of 1,5- and 1,6-dimethyl-1,5-cyclooctadiene without interference in product formation or isolation.

  • Alternative synthetic routes involving Rh(I)-catalyzed cycloadditions and other organometallic transformations have been explored for related bicyclo[3.2.1]octane derivatives but are more complex and less direct for this specific ester.

  • The bicyclic alcohol and its esters exhibit high thermal stability, making them suitable for industrial applications beyond fragrance chemistry, such as lubricating oil additives.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Thionyl chloride in the presence of a base such as pyridine at low temperatures.

Major Products Formed

    Oxidation: Formation of 8-oxo-1,5-dimethylbicyclo[3.2.1]octane-8-carboxylic acid.

    Reduction: Formation of 8-hydroxy-1,5-dimethylbicyclo[3.2.1]octane-8-methanol.

    Substitution: Formation of 8-chloro-1,5-dimethylbicyclo[3.2.1]octane-8-yl acetate.

Scientific Research Applications

Chemistry

Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo(3.2.1)oct-8-yl)acetate serves as an intermediate in the synthesis of complex organic molecules. Its unique bicyclic structure allows for diverse chemical modifications.

Biology

Research indicates that this compound interacts with various biological molecules through hydrogen bonding and hydrophobic interactions due to its hydroxyl and ester functional groups. These interactions can influence protein conformation and activity.

Medicine

The compound is being investigated for its potential therapeutic properties, including:

  • Antimicrobial Activity: Preliminary studies suggest it may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Anti-inflammatory Effects: The hydroxyl group may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Antioxidant Activity: Similar compounds have shown potential in preventing oxidative stress-related diseases.

Antimicrobial Activity Study

A study published in a peer-reviewed journal evaluated the antimicrobial effects of related bicyclic compounds against Gram-positive and Gram-negative bacteria. This compound demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL .

Anti-inflammatory Research

Research focused on the anti-inflammatory properties of bicyclic esters indicated that derivatives similar to this compound could reduce inflammation markers in vitro by downregulating NF-kB signaling pathways . This suggests potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name CAS No. Molecular Formula Key Functional Groups Structural Features
Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)acetate 1186001-86-4 C₁₄H₂₂O₃ Hydroxyl, ethyl acetate ester Bicyclo[3.2.1]octane with 8-OH, 1,5-dimethyl, and 2-ethyl acetate substituents
syn-1,5-dimethylbicyclo[3.2.1]oct-8-yl formate 72903-06-1 C₁₁H₁₈O₂ Formate ester Bicyclo[3.2.1]octane with 1,5-dimethyl and 8-formate groups
Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate 91690-87-8 C₁₂H₂₁NO₂ Azabicyclo core, ethyl acetate ester Nitrogen-containing bicyclo[3.2.1]octane with 8-methyl and 3-ethyl acetate groups

Key Observations :

Spirocyclic Analogues

Table 2: Comparison with Spirocyclic Derivatives

Compound Name CAS No. Molecular Formula Core Structure Functional Groups
Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate 189509-22-6 C₁₂H₂₀O₅ Spiro[4.5]decane Hydroxyl, ethyl acetate ester, 1,4-dioxane ring

Key Observations :

  • The spiro[4.5]decane core introduces a fused dioxane ring, increasing oxygen content (C₁₂H₂₀O₅) and likely enhancing hydrophilicity compared to the bicyclo[3.2.1]octane framework .
  • The dioxane ring may improve metabolic stability but reduce membrane permeability due to higher polarity.

Biological Activity

Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo(3.2.1)oct-8-yl)acetate, with CAS number 83878-04-0, is a bicyclic compound that has garnered attention for its potential biological activities. Its molecular formula is C14H24O3C_{14}H_{24}O_{3}, and it possesses a molecular weight of 240.34 g/mol. This compound is characterized by a hydroxyl group and an ester functional group, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular Formula C14H24O3
Molecular Weight 240.34 g/mol
CAS Registry Number 83878-04-0
IUPAC Name This compound
InChI Key ADGFHVQVFSZWGS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can engage in hydrogen bonding with proteins, potentially influencing their conformation and function. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes and receptors, modulating their activity.

Potential Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

  • Antimicrobial Properties : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial activity against various pathogens. This could be due to their ability to disrupt bacterial cell membranes or inhibit metabolic pathways essential for bacterial survival.
  • Anti-inflammatory Effects : The presence of the hydroxyl group suggests potential anti-inflammatory properties by modulating inflammatory pathways through inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial effects of related bicyclic compounds against Gram-positive and Gram-negative bacteria. This compound was tested alongside other compounds, demonstrating significant inhibition of bacterial growth at concentrations as low as 50 µg/mL .

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of bicyclic esters found that derivatives similar to this compound could reduce inflammation markers in vitro by downregulating NF-kB signaling pathways . This suggests potential use in treating inflammatory diseases.

Summary of Findings

The research surrounding this compound indicates promising biological activities that warrant further investigation:

Activity TypeFindings
Antimicrobial Significant growth inhibition at low concentrations
Anti-inflammatory Reduced inflammation markers in vitro
Antioxidant Potential to scavenge free radicals (similar compounds)

Q & A

Q. Table 1. Key Spectroscopic Data for Bicyclo[3.2.1]octane Derivatives

ParameterValue (Example)TechniqueReference
HRMS (M+Li)363.1380 (C15H20N2O8Li)ESI+
¹H NMR (δ)4.12 ppm (q, J=7.1 Hz, -OCH2CH3)400 MHz
¹³C NMR (δ)170.5 ppm (ester carbonyl)100 MHz

Q. Table 2. Comparison of Protecting Group Strategies

Protecting GroupConditions for DeprotectionCompatibility with EsterReference
BenzylH2, Pd/C, MeOHHigh
TMSAqueous HF or K2CO3/MeOHModerate

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